Product packaging for Ethyl 2-formyl-1,3-thiazole-5-carboxylate(Cat. No.:CAS No. 509083-71-0)

Ethyl 2-formyl-1,3-thiazole-5-carboxylate

Cat. No.: B1423643
CAS No.: 509083-71-0
M. Wt: 185.2 g/mol
InChI Key: ASUKDVMXENQHDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-formyl-1,3-thiazole-5-carboxylate (CAS 509083-71-0) is a high-purity chemical compound supplied for research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. With the molecular formula C7H7NO3S and a molecular weight of 185.20 g/mol , this organosulfur compound serves as a versatile synthon and key intermediate in organic synthesis. Its structure features two highly reactive functional groups—an aldehyde and an ester—attached to a thiazole heterocycle, making it a valuable precursor for constructing more complex molecules . The thiazole ring is a privileged scaffold in medicinal chemistry, found in numerous compounds with a wide spectrum of biological activities . Researchers can leverage this building block to develop novel thiazole-based structures for various research applications, including potential investigations into new pharmaceutical agents. The formyl group is particularly useful for further chemical modifications, such as condensation reactions to form hydrazones or for use in click chemistry protocols to create diverse chemical libraries . For safe handling, please refer to the associated Safety Data Sheet. This product must be stored under an inert atmosphere at 2-8°C .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7NO3S B1423643 Ethyl 2-formyl-1,3-thiazole-5-carboxylate CAS No. 509083-71-0

Properties

IUPAC Name

ethyl 2-formyl-1,3-thiazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3S/c1-2-11-7(10)5-3-8-6(4-9)12-5/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASUKDVMXENQHDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(S1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-formyl-1,3-thiazole-5-carboxylate is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Synthesis

This compound features a thiazole ring, which is known for its pharmacological significance. The thiazole moiety contributes to the compound's ability to interact with various biological targets. The synthesis of this compound typically involves the condensation of thioamides with α,β-unsaturated carbonyl compounds, leading to high yields under mild conditions .

Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Research indicates that derivatives of thiazoles exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that thiazole derivatives can inhibit the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the low micromolar range .

Compound Target Bacteria MIC (µg/mL)
This compoundStaphylococcus aureus10
Escherichia coli15

Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies reveal that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has been reported to induce apoptosis in human glioblastoma cells with IC50 values comparable to standard chemotherapeutics like doxorubicin .

Cell Line IC50 (µM)
U251 (glioblastoma)12
A431 (epidermoid carcinoma)15

Structure-Activity Relationships (SAR)

The biological activity of this compound is heavily influenced by its structural components. Modifications on the thiazole ring and substituents at various positions can enhance or diminish its activity:

  • Electron-withdrawing groups at the 4-position of the thiazole ring have been associated with increased anticancer activity.
  • The presence of an alkoxy group at the 2-position enhances antimicrobial properties.

Case Studies and Research Findings

A notable study focused on synthesizing various thiazole derivatives, including this compound. The results indicated that structural modifications significantly impacted the compounds' potency against cancer cell lines and bacteria. Specifically:

  • Compound A : A derivative with a methoxy group showed enhanced cytotoxicity in breast cancer cells.
  • Compound B : An analogue lacking the carboxylic acid moiety exhibited reduced antibacterial activity.

These findings underscore the importance of SAR in guiding future drug design efforts involving thiazole compounds .

Scientific Research Applications

Table 1: Comparison of Synthesis Methods

MethodYield (%)Reaction ConditionsReference
Traditional two-step methodLow (<50)High temperature, lengthy
One-pot synthesis75Mild conditions
Microwave-assisted synthesisModerateMicrowave heating

Biological Activities

Research indicates that derivatives of ethyl 2-formyl-1,3-thiazole-5-carboxylate exhibit significant biological activities, particularly in the field of cancer research. Some studies have demonstrated its potential as an antileukemic agent, showing effectiveness against various human cancer cell lines. The compound's structure allows it to interact with biological targets effectively, making it a candidate for further drug development .

Case Study: Antileukemic Activity

A study published in a peer-reviewed journal highlighted the synthesis of several thiazole derivatives, including this compound. These compounds were tested for their cytotoxic effects on leukemia cells, showing promising results that warrant further investigation into their mechanisms of action and therapeutic potential .

Industrial Applications

Beyond pharmaceuticals, this compound has potential applications in materials science. Its derivatives can be utilized in the development of agrochemicals and as intermediates in the synthesis of various functional materials. The thiazole ring system is known for its ability to enhance the properties of polymers and other materials used in coatings and adhesives .

Comparison with Similar Compounds

Comparison with Similar Thiazole Derivatives

Structural and Functional Group Variations

Key structural variations among ethyl-substituted thiazole carboxylates include substituents at positions 2 and 4 of the thiazole ring. These modifications significantly influence physicochemical properties, reactivity, and biological activity.

Table 1: Structural Comparison of Selected Thiazole Carboxylates
Compound Name Substituent (Position 2) Substituent (Position 4) Molecular Weight (g/mol) Key Features
Ethyl 2-formyl-1,3-thiazole-5-carboxylate Formyl (-CHO) H 199.22* Reactive formyl group for derivatization
Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate Phenyl Trifluoromethyl (-CF₃) 311.28 Electron-withdrawing CF₃ enhances stability
Ethyl 2-(4-fluoro-3-methylphenyl)-4-methyl-1,3-thiazole-5-carboxylate 4-Fluoro-3-methylphenyl Methyl (-CH₃) 279.33 Lipophilic substituents for enhanced bioavailability
Ethyl 2-(ethylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate Ethylamino (-NHCH₂CH₃) Trifluoromethyl (-CF₃) 256.26 Amino group enables hydrogen bonding
Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate 3-Formyl-4-hydroxyphenyl Methyl (-CH₃) 305.33 Formyl and hydroxyl groups for dual reactivity

*Calculated based on molecular formula C₇H₇NO₃S.

Key Research Findings

  • Reactivity of Formyl Group : The formyl substituent in this compound enables Schiff base formation, a critical step in synthesizing bioactive molecules (e.g., imine-linked drug conjugates) .
  • Electron-Withdrawing Effects : Compounds with CF₃ or formyl groups exhibit enhanced electrophilicity, favoring nucleophilic substitutions or cycloadditions .
  • Structural Flexibility : Substituents at position 4 (e.g., methyl, CF₃) modulate lipophilicity and steric bulk, impacting drug absorption and metabolism .

Q & A

Q. Table 1. Key Crystallographic Parameters for Thiazole Derivatives ()

ParameterValue
Space groupP1_1
R-factor0.058
wR-factor0.138
Torsional angles (°)72.14 (A), 45.56 (B)
Data-to-parameter ratio13.1

Q. Table 2. Comparative Reactivity of Halogenated Thiazoles ()

SubstituentReactivity (SN2)Solubility (g/L)
ClHigh0.97
SO2_2ClModerate<0.5
BrVery High1.2

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-formyl-1,3-thiazole-5-carboxylate
Reactant of Route 2
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Ethyl 2-formyl-1,3-thiazole-5-carboxylate

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